molecular formula C18H20BrNO B14426656 N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide CAS No. 80488-13-7

N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide

Katalognummer: B14426656
CAS-Nummer: 80488-13-7
Molekulargewicht: 346.3 g/mol
InChI-Schlüssel: DUEBDILHOOPGHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a bromophenyl group and a methylphenyl group attached to an acetamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide typically involves the reaction of 4-bromophenylpropan-2-amine with 2-methylphenylacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then separated and purified using techniques such as crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as hydroxide ions or amines replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or primary amines in an organic solvent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: De-brominated derivatives.

    Substitution: Hydroxyl or amino derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Bromophenyl)acetamide: Lacks the additional methylphenyl group, resulting in different chemical properties.

    N-(2-Methylphenyl)acetamide: Lacks the bromophenyl group, leading to variations in reactivity and applications.

Uniqueness

N-[2-(4-Bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide is unique due to the presence of both bromophenyl and methylphenyl groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

80488-13-7

Molekularformel

C18H20BrNO

Molekulargewicht

346.3 g/mol

IUPAC-Name

N-[2-(4-bromophenyl)propan-2-yl]-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C18H20BrNO/c1-13-6-4-5-7-14(13)12-17(21)20-18(2,3)15-8-10-16(19)11-9-15/h4-11H,12H2,1-3H3,(H,20,21)

InChI-Schlüssel

DUEBDILHOOPGHV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CC(=O)NC(C)(C)C2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.